molecular formula C23H14Cl3N5O B2519110 N-(4-(4-chlorophenoxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-59-3

N-(4-(4-chlorophenoxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2519110
CAS No.: 890897-59-3
M. Wt: 482.75
InChI Key: LCKDNAYUZDWESW-UHFFFAOYSA-N
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Description

"N-(4-(4-Chlorophenoxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by:

  • Core structure: A pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic heteroaromatic system known for kinase inhibition and antimicrobial activity.
  • Substituents: A 3,4-dichlorophenyl group at position 1 of the pyrazole ring. A 4-(4-chlorophenoxy)phenyl group at the 4-amino position.

This compound is structurally related to kinase inhibitors and antibacterial agents.

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl3N5O/c24-14-1-6-17(7-2-14)32-18-8-3-15(4-9-18)30-22-19-12-29-31(23(19)28-13-27-22)16-5-10-20(25)21(26)11-16/h1-13H,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKDNAYUZDWESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl)OC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(4-chlorophenoxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl groups: This step involves the use of chlorinated aromatic compounds and suitable coupling reactions.

    Final assembly: The final step involves the coupling of the intermediate products to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(4-(4-chlorophenoxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(4-chlorophenoxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenoxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, molecular properties, and biological activities of related pyrazolo[3,4-d]pyrimidin-4-amine derivatives:

Compound Name / ID Molecular Formula Molecular Weight Substituents Biological Activity Source (Evidence ID)
Target Compound (hypothetical) C25H17Cl3N5O ~517.8 1-(3,4-dichlorophenyl), N-(4-(4-chlorophenoxy)phenyl) Inferred kinase/antibacterial activity based on analogs N/A
N-[4-(4-Chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (K402-0201) C25H20ClN5O 441.92 1-(2,4-dimethylphenyl), N-(4-(4-chlorophenoxy)phenyl) Screening compound (activity unspecified)
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C14H14ClN5O 303.75 1-(4-chlorophenyl), N-(2-methoxyethyl) Kinase inhibition (unspecified target)
N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 11) C20H16ClN5O2S 425.89 6-(methylsulfonyl), 1-(2-phenylvinyl), N-(4-chlorophenyl) Antibacterial (MIC: 2–8 µg/mL against S. aureus)
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) C20H17Cl2N5S 430.35 1-(2-chloro-2-phenylethyl), 6-(methylthio), N-(2-chlorophenyl) Antibacterial (MIC: 4–16 µg/mL against S. aureus)
2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine C20H18N4O2 346.38 Oxazolo-pyrimidine hybrid VEGFR-2 kinase inhibition (IC50: 0.33 µM)
N-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C18H13Cl2N5O 386.23 1-(4-methoxyphenyl), N-(3,4-dichlorophenyl) Kinase inhibition (unspecified target)

Key Findings from Comparative Analysis

Phenoxy Linkers: The 4-(4-chlorophenoxy)phenyl group in the target compound and K402-0201 may improve solubility and bioavailability compared to simpler aryl substituents. Thioether/Sulfonyl Groups: Compounds with 6-(methylthio) or 6-(methylsulfonyl) groups (e.g., ) show potent antibacterial activity, likely due to enhanced membrane permeability.

Biological Activity Trends :

  • Kinase Inhibition : Bulky substituents (e.g., tert-butyl in 1NA-PP1 ) confer selectivity for specific kinases. The dichlorophenyl group in the target compound may mimic this behavior.
  • Antibacterial Activity : Thioether and vinyl substituents (e.g., ) correlate with improved activity against Gram-positive bacteria, possibly by disrupting cell wall synthesis.

Synthetic Accessibility :

  • Vilsmeier–Haack reactions and nucleophilic substitutions are common methods for introducing substituents at positions 1 and 6 of the pyrazolo[3,4-d]pyrimidine core.

Notes on Structural-Activity Relationships (SAR)

  • Position 1 : Aryl groups (e.g., 3,4-dichlorophenyl) are critical for kinase inhibition, while alkyl/ether substituents (e.g., 2-methoxyethyl ) reduce potency.
  • Position 6 : Electron-withdrawing groups (e.g., methylsulfonyl ) enhance antibacterial activity but may reduce kinase affinity.
  • 4-Amino Position: Bulky aromatic substituents (e.g., 4-chlorophenoxy phenyl) improve pharmacokinetic properties but require optimization to avoid toxicity .

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